B 220

Descripción

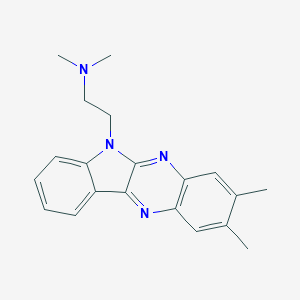

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,3-dimethylindolo[3,2-b]quinoxalin-6-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-13-11-16-17(12-14(13)2)22-20-19(21-16)15-7-5-6-8-18(15)24(20)10-9-23(3)4/h5-8,11-12H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLSGFJELWCFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920692 | |

| Record name | 2-(2,3-Dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112228-65-6 | |

| Record name | B 220 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112228656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,3-Dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

B220 (CD45R) Expression: A Definitive Guide to Pro-B and Mature B Cell Differentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

B220, an isoform of the CD45 protein, is a cornerstone marker in murine immunology for the identification and characterization of B lymphocytes.[1] Its expression is dynamically regulated throughout B cell development, serving as a critical indicator of maturation and functional status. This technical guide provides a comprehensive overview of B220 expression on pro-B cells versus mature B cells, detailing the quantitative differences, the underlying molecular mechanisms, and the experimental protocols necessary for accurate assessment. Understanding the nuances of B220 expression is paramount for research in B cell biology, immunology, and the development of novel therapeutics targeting B cell-mediated diseases.

Comparative Analysis of B220 Expression

The expression of B220 undergoes a significant upregulation as B cells transition from the pro-B cell stage in the bone marrow to mature B cells in the periphery. While precise Mean Fluorescence Intensity (MFI) can vary between experiments and cytometer settings, a consistent qualitative and quantitative difference is observed.

| Cell Type | Location | Other Key Markers | B220 (CD45R) Expression Level |

| Pro-B Cell | Bone Marrow | CD19+, c-Kit+, CD43+, IgM- | Low to Intermediate |

| Mature B Cell | Spleen, Lymph Nodes | CD19+, IgM+, IgD+, CD21/35+, CD23+ | High |

This differential expression is a reliable method to distinguish these two critical stages of B cell development. Pro-B cells, the committed B lineage precursors, express lower levels of B220, often denoted as B220lo/+[2][3]. In contrast, mature, recirculating B cells that have completed their development in the bone marrow and spleen exhibit high levels of B220, referred to as B220hi[3][4].

Experimental Protocols

Accurate analysis of B220 expression requires meticulous experimental design and execution. The following protocols provide a framework for the isolation and flow cytometric analysis of murine pro-B and mature B cells.

Isolation of Pro-B Cells from Mouse Bone Marrow

Objective: To enrich for a population of pro-B cells (B220+CD43+IgM-).

Materials:

-

C57BL/6 mouse (6-8 weeks old)

-

70% Ethanol

-

Sterile Phosphate-Buffered Saline (PBS)

-

FACS Buffer (PBS with 2% FBS and 0.1% Sodium Azide)

-

Red Blood Cell (RBC) Lysis Buffer

-

Cell strainer (70 µm)

-

Antibodies:

-

Anti-mouse CD16/CD32 (Fc block)

-

Anti-mouse B220 (clone RA3-6B2)

-

Anti-mouse CD43 (clone S7)

-

Anti-mouse IgM (clone II/41)

-

Anti-mouse CD19 (clone 1D3)

-

-

Magnetic-activated cell sorting (MACS) columns and magnet (optional, for enrichment)

Procedure:

-

Humanely euthanize the mouse and sterilize the hind legs with 70% ethanol.

-

Dissect the femurs and tibias and remove the surrounding muscle tissue.

-

Cut the ends of the bones and flush the bone marrow with sterile PBS using a 25-gauge needle and syringe into a petri dish.

-

Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.

-

Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.

-

Quench the lysis reaction by adding an excess of FACS buffer and centrifuge as before.

-

Resuspend the cell pellet in FACS buffer and perform a cell count.

-

Incubate the cells with an Fc block (anti-CD16/CD32) for 10-15 minutes on ice to prevent non-specific antibody binding.

-

Add the cocktail of fluorescently-conjugated antibodies for B220, CD43, IgM, and CD19 at pre-titrated concentrations.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for flow cytometric analysis.

-

(Optional Enrichment): For higher purity, pro-B cells can be enriched using MACS by positive selection for B220+ or CD19+ cells, or by depletion of mature IgM+ cells prior to FACS sorting.

Isolation of Mature B Cells from Mouse Spleen

Objective: To isolate a population of mature B cells (B220hiIgM+IgD+).

Materials:

-

C57BL/6 mouse (6-8 weeks old)

-

70% Ethanol

-

Sterile PBS

-

FACS Buffer

-

RBC Lysis Buffer

-

Cell strainer (70 µm)

-

Antibodies:

-

Anti-mouse CD16/CD32 (Fc block)

-

Anti-mouse B220 (clone RA3-6B2)

-

Anti-mouse IgM (clone II/41)

-

Anti-mouse IgD (clone 11-26c.2a)

-

Anti-mouse CD19 (clone 1D3)

-

Procedure:

-

Humanely euthanize the mouse and aseptically remove the spleen.

-

Mechanically dissociate the spleen in a petri dish with PBS by gently mashing it between the frosted ends of two microscope slides or using a gentleMACS dissociator.

-

Pass the cell suspension through a 70 µm cell strainer.

-

Centrifuge, perform RBC lysis, and wash the cells as described for bone marrow isolation.

-

Resuspend the splenocytes in FACS buffer and perform a cell count.

-

Perform Fc blocking as described previously.

-

Add the cocktail of fluorescently-conjugated antibodies for B220, IgM, IgD, and CD19.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend in FACS buffer for flow cytometric analysis.

Visualizing B Cell Development and Analysis

To better understand the context of B220 expression, the following diagrams illustrate the key stages of B cell development, a typical experimental workflow for B220 analysis, and the signaling pathways influencing its expression.

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. Frontiers | Induced B Cell Development in Adult Mice [frontiersin.org]

- 3. Differential Representation of B Cell Subsets in Mixed Bone Marrow Chimera Mice Due to Expression of Allelic Variants of CD45 (CD45.1/CD45.2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery of B220: A Seminal B Lymphocyte Antigen

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of cell-surface antigens specific to distinct lymphocyte lineages has been a cornerstone of modern immunology, enabling the precise dissection of immune cell development and function. Among the most pivotal of these discoveries was the characterization of B220, an antigen that has become an indispensable marker for the identification and isolation of B lymphocytes in mice. This technical guide provides a comprehensive overview of the discovery of B220, detailing the key experiments, methodologies, and the foundational data that established its significance as a B cell-specific isoform of the CD45 protein.

The Seminal Discovery: A High Molecular Weight Isoform of the T200 Glycoprotein

In a landmark 1981 paper published in Nature, Robert L. Coffman and Irving L. Weissman reported the identification of a monoclonal antibody that recognized a B cell-specific surface antigen.[1] This antigen, which they provisionally named B220, was found to be a high molecular weight form of the T200 glycoprotein, a family of molecules known to be present on the surface of all lymphoid cells.[1]

The T200 glycoprotein was known to exist in several forms with different electrophoretic mobilities. The smaller isoforms, with molecular weights of approximately 170,000 and 180,000 Daltons, were predominantly found on T cells. In contrast, the 220,000 Dalton form was associated with B cells.[1] The monoclonal antibody developed by Coffman and Weissman, later identified as clone RA3-6B2, specifically recognized this 220,000 MW isoform, providing the first tool to exclusively label B cells and their precursors.[1]

Quantitative Data Summary

The initial characterization of B220 and other T200 isoforms involved quantitative analysis of their molecular weights and cellular distribution. The following tables summarize these key findings.

| Glycoprotein Isoform | Predominant Cell Type | Molecular Weight (Daltons) |

| B220 (CD45R) | B lymphocytes and precursors | ~220,000 |

| T200 (T cell isoform 1) | T lymphocytes | ~180,000 |

| T200 (T cell isoform 2) | T lymphocytes | ~170,000 |

Table 1: Molecular Weights of T200 Glycoprotein Isoforms. This table outlines the approximate molecular weights of the different isoforms of the T200 glycoprotein (CD45) as determined by SDS-polyacrylamide gel electrophoresis in early studies.

| Lymphoid Organ | Percentage of B220-positive Cells (among total lymphocytes) |

| Spleen | 40-50% |

| Lymph Nodes | 20-30% |

| Bone Marrow | 15-25% (includes B cell precursors) |

Table 2: Estimated Distribution of B220-Positive Cells in Murine Lymphoid Organs. This table provides an approximate percentage of B220-positive cells within the total lymphocyte population of various lymphoid organs in mice, based on early flow cytometry and immunofluorescence studies. Note that these values can vary depending on the specific mouse strain and age.

Key Experimental Protocols

The discovery and characterization of B220 relied on a combination of monoclonal antibody production, immunoprecipitation, and cell staining techniques. The following are detailed methodologies representative of the key experiments.

Protocol 1: Immunoprecipitation of B220 from B Lymphocyte Lysates

This protocol describes the method for isolating the B220 antigen from a mixed population of lymphocytes using the specific monoclonal antibody.

1. Cell Lysate Preparation:

- Isolate lymphocytes from murine spleen and lymph nodes.

- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

- Resuspend the cell pellet in a non-ionic detergent lysis buffer (e.g., 0.5% Nonidet P-40 in PBS with protease inhibitors).

- Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.

- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

- Carefully collect the supernatant containing the solubilized membrane proteins.

2. Immunoprecipitation:

- Pre-clear the cell lysate by incubating with a non-specific control antibody of the same isotype as the anti-B220 antibody, followed by the addition of Protein A-Sepharose beads. This step reduces non-specific binding.

- Centrifuge to remove the beads and transfer the pre-cleared lysate to a fresh tube.

- Add the anti-B220 monoclonal antibody (e.g., RA3-6B2) to the pre-cleared lysate.

- Incubate for 2-4 hours at 4°C with gentle rotation.

- Add Protein A-Sepharose beads and continue to incubate for another 1-2 hours at 4°C.

- Collect the beads by centrifugation and wash them three to five times with lysis buffer to remove unbound proteins.

3. Elution and Analysis:

- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Visualize the protein bands by autoradiography (if radiolabeling was used) or by staining with Coomassie Brilliant Blue.

Protocol 2: Flow Cytometry Analysis of B220 Expression on Lymphocytes

This protocol details the procedure for identifying and quantifying B220-positive cells within a mixed lymphocyte population using immunofluorescence and flow cytometry.

1. Cell Preparation:

- Prepare a single-cell suspension of lymphocytes from the desired lymphoid organ (e.g., spleen, bone marrow).

- Wash the cells with cold PBS containing 1% bovine serum albumin (BSA) and 0.02% sodium azide (staining buffer).

- Resuspend the cells in staining buffer at a concentration of 1 x 10^7 cells/mL.

2. Staining:

- Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into individual tubes.

- Add the fluorochrome-conjugated anti-B220 monoclonal antibody at a pre-determined optimal concentration.

- Incubate on ice for 30 minutes in the dark.

- Wash the cells twice with 2 mL of cold staining buffer to remove unbound antibody.

3. Flow Cytometry Analysis:

- Resuspend the stained cells in 0.5 mL of staining buffer.

- Analyze the cells on a flow cytometer.

- Gate on the lymphocyte population based on forward and side scatter properties.

- Quantify the percentage of B220-positive cells within the lymphocyte gate.

Signaling Pathways and Experimental Workflows

The discovery of B220 as an isoform of CD45, a protein tyrosine phosphatase, was a critical step in understanding its role in B cell signaling. The following diagrams illustrate the B220 (CD45) signaling pathway and the experimental workflow for its characterization.

Figure 1: Experimental Workflow for the Discovery of B220. This diagram outlines the key steps involved in the generation of the anti-B220 monoclonal antibody and the subsequent characterization of the B220 antigen.

References

An In-depth Technical Guide to the B220 (CD45R) Protein: Structure, Extracellular Domain, and Signaling

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The B220 protein, a specific isoform of the CD45 antigen (also known as Protein Tyrosine Phosphatase Receptor Type C, PTPRC), is a cornerstone molecule in immunological research, particularly in the study of B-lymphocyte development and activation.[1][2][3] Predominantly utilized as a pan-B-cell marker in murine models, B220 plays a critical role as an essential regulator of the B-cell antigen receptor (BCR) signaling cascade.[2][4] Its complex structure, characterized by a highly variable extracellular domain and a dual-domain intracellular phosphatase region, dictates its function in modulating cellular activation thresholds. This document provides a comprehensive technical overview of the B220 protein's structure, with a detailed focus on its extracellular domain, its signaling pathways, and the experimental protocols used for its characterization.

Molecular Architecture of B220 (CD45R)

B220 is a high molecular weight isoform of CD45, a type I transmembrane glycoprotein expressed on the surface of all hematopoietic cells, with the exception of mature erythrocytes and plasma cells.[1][5] The overall structure can be dissected into three principal domains: an N-terminal extracellular domain, a single-pass transmembrane segment, and a C-terminal intracellular (cytoplasmic) domain.[2][5][6]

The Extracellular Domain

The extracellular domain of CD45 is notable for its structural heterogeneity, which arises from the alternative splicing of three exons: 4 (A), 5 (B), and 6 (C).[1][5][7] The B220 isoform represents the largest variant, containing the protein products of all three alternatively spliced exons (RABC).[7][8] This variability in the N-terminal region is critical for its function and interactions.

-

Variable Region: The combinatorial expression of exons A, B, and C generates up to eight distinct isoforms of CD45.[7] The inclusion of these exons gives rise to a large, heavily O-glycosylated domain that extends from the cell surface.[1] This glycosylation is believed to influence receptor dimerization and its interaction with ligands.

-

Constant Region: Proximal to the membrane, the extracellular domain contains a cysteine-rich region and three fibronectin type III (FNIII) repeats, which are conserved across all isoforms.[1][5]

Transmembrane Domain

A single alpha-helical segment spans the cell membrane, anchoring the protein and connecting the extracellular and intracellular domains.[3][5]

The Cytoplasmic Domain

The intracellular portion of B220/CD45 is highly conserved among all isoforms and is responsible for its enzymatic function.[9] It is composed of two tandem protein tyrosine phosphatase (PTP) domains, D1 and D2.[5][9][10]

-

PTP Domain 1 (D1): The membrane-proximal D1 domain contains the catalytic activity and is responsible for dephosphorylating target substrates.[9][10]

-

PTP Domain 2 (D2): The C-terminal D2 domain is catalytically impaired.[9][10] Its primary role is thought to be regulatory, potentially influencing the substrate specificity and activity of the D1 domain.[2][10]

Quantitative Data and Isoform Specifications

The structural variations between CD45 isoforms result in different molecular weights and expression patterns, which are summarized below.

Table 1: Human CD45 Isoform Characteristics

| Isoform Name | Spliced Exons Included | Approx. Molecular Weight | Key Cellular Expression |

| CD45RABC (B220) | A, B, C | 220 kDa | Naive B-cells (in mice), subset of human B-cells[5][11] |

| CD45RAB | A, B | 205 kDa | B-cells, naive T-cells |

| CD45RBC | B, C | 205 kDa | B-cells, naive T-cells[1] |

| CD45RA | A | 190 kDa | Naive T-cells, Medullary Thymocytes[1] |

| CD45RB | B | 190 kDa | B-cells, naive T-cells, thymocytes, macrophages[1][5] |

| CD45RC | C | 190 kDa | Subsets of T- and B-cells |

| CD45RO | None | 180 kDa | Memory T-cells, some B-cell subsets, macrophages[1][5][7] |

Table 2: Structural Dimensions of Human CD45 Protein

| Domain | Length (Amino Acids) | Key Structural Features |

| Extracellular (Variable) | 391 to 552 | Contains alternatively spliced exons A (66 aa), B (47 aa), and C (48 aa)[5] |

| Transmembrane | 22 | Single alpha-helix[5] |

| Cytoplasmic | 707 | Contains two tandem PTP domains (D1 and D2); identical in all isoforms[5][9] |

B220-Mediated Signaling Pathways

B220/CD45 is a master regulator of lymphocyte activation, primarily by controlling the phosphorylation state of Src-family kinases (SFKs), which are critical for initiating antigen receptor signaling.[2]

Regulation of B-Cell Receptor (BCR) Signaling

In B-cells, the kinase Lyn, an SFK, is held in an inactive state by phosphorylation of an inhibitory C-terminal tyrosine. The primary function of B220/CD45 is to remove this inhibitory phosphate, thereby activating Lyn and permitting the initiation of the BCR signaling cascade upon antigen engagement.[7] This activation is a critical checkpoint for B-cell maturation and immune response.

Caption: B220/CD45-mediated activation of the BCR signaling cascade.

Key Experimental Protocols

Characterizing B220 requires a range of immunological and biochemical techniques. Detailed methodologies for the most common approaches are provided below.

Protocol: Immunophenotyping of B220+ Cells by Flow Cytometry

This protocol is used to identify and quantify B-cells expressing the B220 marker in a mixed cell population, such as murine splenocytes.

Objective: To determine the percentage of B220+ cells in a sample. Key Reagents:

-

Phosphate-Buffered Saline (PBS)

-

FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

-

Fc Block (e.g., anti-CD16/32)

-

Fluorochrome-conjugated anti-mouse CD45R (B220) antibody (Clone: RA3-6B2)

-

Viability Dye (e.g., Propidium Iodide, DAPI)

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from mouse spleen or lymph nodes. Count cells and resuspend to a concentration of 1x10⁷ cells/mL in ice-cold FACS buffer.

-

Fc Receptor Blocking: Add Fc Block to the cell suspension and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.

-

Staining: Add the anti-B220 antibody at the manufacturer's recommended concentration (a typical starting point is 0.5-1.0 µg per 1x10⁶ cells in 100 µL volume).[2][12] Incubate on ice for 30 minutes, protected from light.

-

Washing: Add 2 mL of ice-cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.

-

Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.

-

Analysis: Just before analysis, add the viability dye. Acquire events on a flow cytometer. Gate on live, single cells to analyze the B220-positive population.

Caption: Standard experimental workflow for flow cytometric analysis of B220.

Protocol: Co-Immunoprecipitation (Co-IP) to Identify B220 Interactors

This method is used to isolate B220 and its binding partners from a cell lysate.

Objective: To validate interactions between B220 and other proteins (e.g., BCR components, SFKs). Methodology:

-

Cell Lysis: Lyse B220-expressing cells (e.g., B-cell lymphoma line) with a non-denaturing lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).

-

Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add anti-B220 antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by Western Blotting using antibodies specific for B220 and its suspected interacting partners.

Protocol: Western Blotting for CD45 Isoform Analysis

This technique separates proteins by molecular weight, making it ideal for distinguishing the various CD45 isoforms.

Objective: To resolve and identify different CD45 isoforms based on size. Methodology:

-

Protein Extraction: Prepare total protein lysates from the cells of interest using a denaturing lysis buffer.

-

Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein onto a low-percentage polyacrylamide gel (e.g., 6-8%) to achieve good separation of high molecular weight proteins.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody that recognizes a common epitope on all CD45 isoforms overnight at 4°C.

-

Washing and Secondary Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The B220 isoform will appear as a band at approximately 220 kDa.

Conclusion

The B220 protein is more than a simple cell surface marker; it is a complex and highly regulated enzyme that is fundamental to B-lymphocyte function. Its unique structure, defined by the alternative splicing of its extracellular domain and the dual-phosphatase intracellular domain, allows it to act as a critical gatekeeper for B-cell activation. A thorough understanding of its molecular architecture, signaling functions, and the experimental methods used to study it is essential for researchers in immunology and for professionals engaged in the development of novel therapeutics targeting B-cell mediated diseases.

References

- 1. Protein tyrosine phosphatase receptor type C (PTPRC or CD45) | Journal of Clinical Pathology [jcp.bmj.com]

- 2. B220 Rat Anti Mouse Antibody | CD45R Antibody | ProSpec [prospecbio.com]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. genspark.ai [genspark.ai]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. CD45R (B220) Monoclonal Antibody (RA3-6B2) (14-0452-82) [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Presence of B220 within thymocytes and its expression on the cell surface during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. Structural basis for the function and regulation of the receptor protein tyrosine phosphatase CD45 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The CD45 isoform B220 identifies select subsets of human B cells and B-cell lymphoproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CD45R (B220) Monoclonal Antibody (RA3-6B2), Super Bright™ 645 (64-0452-82) [thermofisher.com]

Cellular Localization of B220 in Lymphoid Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular localization of the B220 antigen in lymphoid tissues. B220, a specific isoform of CD45 (PTPRC), is a cornerstone for identifying B lymphocytes in mice and has distinct expression patterns in human B-cell subsets.[1] Understanding its precise location within primary and secondary lymphoid organs is critical for immunological research and the development of targeted therapeutics.

Quantitative Distribution of B220+ Cells in Murine Lymphoid Tissues

The expression of B220 is dynamically regulated throughout B-cell development and activation. The following tables summarize the relative abundance of B220-expressing cells across various lymphoid compartments in mice.

Table 1: B220 Expression During B-Cell Development in the Bone Marrow

| B-Cell Stage | B220 Expression Level | Other Key Markers | Approximate Percentage of B220+ Cells |

| Pre-Pro-B Cell | Low | CD43+ | Variable |

| Early Pro-B Cell | High | CD19+, CD43+ | ~10-15% |

| Late Pro-B Cell | High | CD19+, CD43+ | ~5-10% |

| Large Pre-B Cell | High | CD19+, IgM- | ~5% |

| Small Pre-B Cell | High | CD19+, IgM- | ~20-30% |

| Immature B Cell | High | CD19+, IgM+ | ~15-25% |

| Recirculating Mature B Cell | High | CD19+, IgM+, IgD+ | ~10-20% |

Data synthesized from multiple sources describing murine B-cell development.[2]

Table 2: B220 Expression in Murine Secondary Lymphoid Organs

| Lymphoid Organ | Location of B220+ Cells | B220 Expression Level | Associated B-Cell Subsets |

| Spleen | White pulp (follicles, marginal zone) | High | Follicular (FO) B cells, Marginal Zone (MZ) B cells, Transitional B cells[3] |

| Red pulp | Low to Negative | Plasma cells, Memory B cells (some subsets)[4] | |

| Lymph Nodes | Cortex (follicles, germinal centers) | High | Naive B cells, Germinal Center (GC) B cells[1] |

| Medulla | Low to Negative | Plasma cells | |

| Peyer's Patches | B-cell follicles, Germinal centers | High | Follicular B cells, GC B cells |

Cellular Localization Beyond the B-Cell Lineage

While predominantly a B-cell marker in mice, B220 can also be expressed on other immune cell types under specific conditions, which is a critical consideration for accurate data interpretation.

Table 3: Expression of B220 on Non-B Cells

| Cell Type | Condition of B220 Expression | Location | Significance |

| T Lymphocytes | Activated T cells, Apoptotic thymocytes | Peripheral lymphoid organs, Thymus | May be involved in activation-induced cell death. |

| NK Cells | A subset of NK cells | Spleen, Bone Marrow | Marks a specific NK cell subset with potential regulatory functions. |

| Plasmacytoid Dendritic Cells (pDCs) | Constitutive expression | Spleen, Lymph Nodes | A key marker for identifying this DC subset in mice. |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of B220 cellular localization. Below are representative protocols for immunohistochemistry and flow cytometry.

Immunohistochemical Staining of B220 in Mouse Spleen (Paraffin Sections)

This protocol outlines the steps for visualizing B220+ cells within the architectural context of the spleen.

Materials:

-

Formalin-fixed, paraffin-embedded mouse spleen sections on charged slides

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)

-

Hydrogen peroxide (0.3%)

-

Blocking buffer (e.g., 5% BSA in PBST)

-

Primary antibody: Biotinylated anti-mouse B220/CD45R

-

Streptavidin-HRP

-

Substrate-chromogen system (e.g., AEC or DAB)

-

Hematoxylin counterstain

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse in 100% ethanol (2 changes, 3 minutes each).

-

Immerse in 95% ethanol (2 changes, 3 minutes each).

-

Immerse in 70% ethanol (2 changes, 3 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated citrate buffer (pH 6.0) for 20-30 minutes.[5]

-

Allow slides to cool to room temperature.

-

-

Peroxidase Block:

-

Incubate sections with 0.3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.[6]

-

Rinse with wash buffer (PBST).

-

-

Blocking:

-

Incubate with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[7]

-

-

Primary Antibody Incubation:

-

Dilute the biotinylated anti-B220 antibody in blocking buffer to its optimal concentration.

-

Apply to sections and incubate overnight at 4°C in a humidified chamber.[8]

-

-

Detection:

-

Rinse with PBST.

-

Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.[8]

-

Rinse with PBST.

-

-

Substrate Development:

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Rinse, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

-

Flow Cytometric Analysis of B220 on Murine Splenocytes

This protocol provides a method for quantifying B220+ cell populations from a single-cell suspension.

Materials:

-

Freshly isolated mouse spleen

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Red Blood Cell (RBC) Lysis Buffer

-

Fc block (anti-CD16/CD32)

-

Fluorochrome-conjugated anti-mouse B220/CD45R antibody

-

Other antibodies for multi-color panel (e.g., anti-CD19, -IgM, -CD21, -CD23)

-

Viability dye (e.g., DAPI, Propidium Iodide)

-

Flow cytometer

Procedure:

-

Single-Cell Suspension Preparation:

-

Mechanically dissociate the spleen in FACS buffer to create a single-cell suspension.

-

Filter the suspension through a 70 µm cell strainer.[9]

-

Lyse red blood cells using RBC Lysis Buffer and wash with FACS buffer.

-

-

Cell Counting and Viability:

-

Determine cell concentration and viability using a hemocytometer and trypan blue or an automated cell counter.

-

-

Fc Receptor Blocking:

-

Resuspend cells in FACS buffer and add Fc block.

-

Incubate for 10-15 minutes on ice to prevent non-specific antibody binding to Fc receptors.

-

-

Surface Staining:

-

Aliquot approximately 1x10^6 cells per tube.

-

Add the pre-titrated fluorochrome-conjugated anti-B220 antibody and any other surface marker antibodies.

-

Incubate for 20-30 minutes on ice in the dark.[10]

-

-

Washing:

-

Wash the cells twice with cold FACS buffer by centrifugation (e.g., 300-400 x g for 5 minutes).[10]

-

-

Data Acquisition:

-

Resuspend the cell pellet in FACS buffer. Add a viability dye just before analysis if required.

-

Acquire data on a flow cytometer. Be sure to include appropriate controls (unstained, single-stain compensation controls, FMO controls).

-

Visualizations

The following diagrams illustrate key concepts and workflows related to B220.

B-Cell Development and B220 Expression

Caption: B220 expression during B-cell development.

Experimental Workflow for Flow Cytometry

Caption: Workflow for B220+ cell analysis by flow cytometry.

CD45 (B220) Signaling in B-Cell Activation

Caption: Role of CD45 (B220) in BCR signaling.

References

- 1. The CD45 isoform B220 identifies select subsets of human B cells and B-cell lymphoproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Analysis of B-cell Progenitors from Bone Marrow by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dianova.com [dianova.com]

- 6. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. mousepheno.ucsd.edu [mousepheno.ucsd.edu]

- 8. biocompare.com [biocompare.com]

- 9. research.pasteur.fr [research.pasteur.fr]

- 10. clyte.tech [clyte.tech]

The Role of B220 in the Adaptive Immune Response: A Technical Guide

Introduction

B220, also known as CD45R, is a high-molecular-weight isoform of the protein tyrosine phosphatase receptor type C (PTPRC), commonly referred to as CD45. In murine models, B220 is a widely utilized pan-B-cell marker, expressed on B lymphocytes from the pro-B cell stage through to mature and activated B cells.[1][2] Its expression is developmentally regulated, decreasing upon terminal differentiation into plasma cells.[2] While not a universal pan-B-cell marker in humans, B220 identifies specific subsets of B cells and its expression is considered differentiation-specific.[3] This technical guide provides an in-depth overview of the core functions of B220 in the adaptive immune response, with a focus on its role in B-cell development, signaling, and its utility as a research tool.

B220 as a Marker for B-Cell Development and Subsets

The expression level of B220 is a key indicator of B-cell lineage and maturation status in mice. Variations in B220 expression, often categorized as B220low and B220high, in conjunction with other cell surface markers, allow for the precise identification of different B-cell developmental stages and subsets in various lymphoid organs.

Quantitative Overview of B220 Expression on Murine B-Cell Populations

The following tables summarize the typical distribution and expression levels of B220 on B-cell populations in mouse bone marrow and spleen.

Table 1: B-Cell Populations in Mouse Bone Marrow [4][5][6]

| B-Cell Stage | Phenotype | Percentage of B220+ Cells (Mean ± SD) | B220 Expression Level |

| Pro-B Cells | B220+CD43+IgM- | 10-20% | Low to Intermediate |

| Pre-B Cells | B220+CD43-IgM- | 60-70% | Intermediate |

| Immature B Cells | B220lowIgM+ | 10-15% | Low |

| Mature B Cells | B220highIgM+ | 5-10% | High |

Table 2: B-Cell Populations in Mouse Spleen [4][5][6]

| B-Cell Subset | Phenotype | Percentage of B220+ Cells (Mean ± SD) | B220 Expression Level |

| Transitional 1 (T1) | B220+AA4.1+IgM+CD23- | 10-20% | High |

| Transitional 2 (T2) | B220+AA4.1+IgM+CD23+ | 15-25% | High |

| Follicular (Fo) B Cells | B220+CD21intCD23hi | 50-60% | High |

| Marginal Zone (MZ) B Cells | B220+CD21hiCD23lo/- | 5-15% | High |

The Role of B220 in B-Cell Receptor Signaling

B220 plays a critical role in modulating the signaling cascade initiated by the B-cell receptor (BCR). As a protein tyrosine phosphatase, B220's primary function is to regulate the phosphorylation state of key signaling molecules, thereby controlling the threshold and outcome of B-cell activation.

Antigen binding to the BCR leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα/Igβ signaling subunits by Src family kinases (SFKs) such as Lyn, Fyn, and Blk.[7][8] B220 enhances BCR signaling by dephosphorylating the inhibitory C-terminal tyrosine residue of these SFKs, thereby promoting their activation.[7] This initial activation is crucial for the subsequent recruitment and activation of Syk kinase, which further propagates the signal downstream.

The activated BCR signaling complex, often localized in lipid rafts, serves as a scaffold for the assembly of a signalosome. This complex includes adaptor proteins like BLNK (B-cell linker) and enzymes such as Bruton's tyrosine kinase (BTK) and phospholipase C-gamma 2 (PLCγ2).[5][8] The propagation of this signal ultimately leads to the activation of transcription factors that drive B-cell proliferation, differentiation, and antibody production.

References

- 1. Quick and easy purification of murine untouched naive B cells or germinal center B cells by MACS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct progenitors for B-1 and B-2 cells are present in adult mouse spleen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. profiles.foxchase.org [profiles.foxchase.org]

- 7. A subfraction of B220(+) cells in murine bone marrow and spleen does not belong to the B cell lineage but has dendritic cell characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ichor.bio [ichor.bio]

Methodological & Application

Application Notes: Immunohistochemical Staining of B220 in Mouse Spleen Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

B220, also known as CD45R, is an isoform of the protein tyrosine phosphatase receptor type C (PTPRC) and is a cornerstone marker for the identification of B lymphocytes in mice.[1] It is expressed on the surface of B cells throughout their development, from pro-B cells to mature B cells, but is lost upon their differentiation into plasma cells.[2] In the mouse spleen, B220-positive B cells are predominantly located within the white pulp, specifically in the follicles, marginal zone, and to a lesser extent, in the red pulp.[3] Immunohistochemistry (IHC) for B220 is a critical technique for visualizing the distribution and morphology of B cells within the spleen's microarchitecture. This allows for the assessment of lymphoid structures in various experimental models, including studies of immune responses, autoimmune diseases, and the effects of novel therapeutics on the immune system.

Expected Results

Immunohistochemical staining for B220 in a healthy mouse spleen should reveal a distinct pattern of positive cells concentrated in the white pulp areas. Specifically, strong staining is expected in the B cell follicles and the marginal zone surrounding the follicles. Diffusely scattered B220-positive cells may also be observed in the red pulp. The staining should be localized to the cell membrane of B lymphocytes. The intensity of the staining can be semi-quantitatively scored to compare different experimental conditions.

Quantitative Data Presentation

The following table provides an example of how quantitative data from B220 IHC staining in different regions of the mouse spleen can be presented. This data can be obtained using image analysis software to quantify the percentage of the stained area or the number of positive cells within defined regions of interest.

| Splenic Region | Parameter | Control Group | Treatment Group | P-value |

| White Pulp | ||||

| % B220 Positive Area | 65.2 ± 5.8 | 45.7 ± 6.2 | <0.01 | |

| B220+ cells/mm² | 3500 ± 450 | 2100 ± 320 | <0.01 | |

| Red Pulp | ||||

| % B220 Positive Area | 8.5 ± 2.1 | 12.3 ± 3.4 | >0.05 | |

| B220+ cells/mm² | 450 ± 90 | 620 ± 110 | >0.05 | |

| Marginal Zone | ||||

| B220 Staining Intensity (0-3) | 2.8 ± 0.4 | 1.5 ± 0.6 | <0.05 |

Note: The data presented in this table are for illustrative purposes only and will vary depending on the specific experimental conditions.

Experimental Protocols

Two detailed protocols are provided below: one for formalin-fixed, paraffin-embedded (FFPE) tissue and another for frozen tissue sections.

Protocol 1: Immunohistochemistry of B220 in FFPE Mouse Spleen Tissue

Materials:

-

FFPE mouse spleen sections (4-5 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

-

Hydrogen Peroxide (3%)

-

Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS)

-

Primary Antibody: Rat Anti-Mouse B220/CD45R

-

Biotinylated Secondary Antibody (e.g., Goat Anti-Rat IgG)

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

-

Coplin jars

-

Humidified chamber

-

Microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2 x 5 minutes.

-

Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), and 70% (1 x 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Preheat antigen retrieval buffer to 95-100°C.

-

Immerse slides in the preheated buffer and incubate for 20-30 minutes.

-

Allow slides to cool to room temperature (approximately 20 minutes).

-

Rinse with PBS (3 x 5 minutes).

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-B220 antibody in blocking buffer to the recommended concentration (e.g., 1:100 - 1:200).

-

Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS (3 x 5 minutes).

-

Incubate sections with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.

-

-

Detection:

-

Rinse slides with PBS (3 x 5 minutes).

-

Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Rinse slides with PBS (3 x 5 minutes).

-

Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the sections.

-

Monitor for color development (typically 1-10 minutes).

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 30-60 seconds.

-

"Blue" the sections in running tap water.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Coverslip with a permanent mounting medium.

-

Protocol 2: Immunohistochemistry of B220 in Frozen Mouse Spleen Tissue

Materials:

-

Fresh frozen mouse spleen sections (5-10 µm)

-

Acetone (pre-chilled at -20°C)

-

PBS (Phosphate Buffered Saline)

-

Hydrogen Peroxide (0.3% in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary Antibody: Rat Anti-Mouse B220/CD45R

-

Biotinylated Secondary Antibody (e.g., Goat Anti-Rat IgG)

-

Streptavidin-HRP conjugate

-

AEC (3-amino-9-ethylcarbazole) substrate kit

-

Mayer's Hematoxylin

-

Aqueous mounting medium

Procedure:

-

Fixation:

-

Air dry frozen sections for 30-60 minutes at room temperature.

-

Fix in pre-chilled acetone for 10 minutes at -20°C.

-

Air dry for 10-15 minutes.

-

Rinse with PBS (3 x 5 minutes).

-

-

Peroxidase Blocking:

-

Incubate sections with 0.3% hydrogen peroxide in PBS for 10-15 minutes.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate sections with blocking buffer for 30 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-B220 antibody in blocking buffer (e.g., 1:200).

-

Incubate sections with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS (3 x 5 minutes).

-

Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

-

Detection:

-

Rinse slides with PBS (3 x 5 minutes).

-

Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Rinse slides with PBS (3 x 5 minutes).

-

Prepare and apply the AEC substrate solution. Monitor for the development of a red color.

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with Mayer's hematoxylin for 1-2 minutes.

-

Rinse gently with tap water.

-

Coverslip with an aqueous mounting medium.

-

Visualizations

Experimental Workflow

Caption: Immunohistochemistry workflow for B220 staining in mouse spleen.

B220 (CD45R) Localization in Mouse Spleen

Caption: Localization of B220+ cells in the mouse spleen.

B220 in B-Cell Receptor (BCR) Signaling

Caption: Role of B220 in the B-Cell Receptor signaling pathway.

References

Application Note: High-Purity Isolation of B220-Positive B Lymphocytes Using Magnetic-Activated Cell Sorting (MACS)

Audience: Researchers, scientists, and drug development professionals.

This application note details a robust and efficient method for the isolation of B220-positive (B220+) B lymphocytes from murine splenocytes utilizing Magnetic-Activated Cell Sorting (MACS) technology. This technique yields a highly pure and viable population of B cells suitable for a wide range of downstream applications, including cell culture, flow cytometry, and molecular analysis.

Introduction

B lymphocytes are critical components of the adaptive immune system, responsible for humoral immunity through the production of antibodies. The B220 antigen, an isoform of CD45, is a hallmark surface marker for B cells in mice, making it an ideal target for isolation. Magnetic-Activated Cell Sorting (MACS) is a widely used method for the gentle and rapid separation of specific cell populations.[1][2] The principle of MACS involves the labeling of target cells with superparamagnetic microbeads conjugated to a specific antibody. When the cell suspension is passed through a column placed in a strong magnetic field, the labeled cells are retained, while unlabeled cells pass through.[3] The retained cells can then be eluted after removing the column from the magnetic field. This method can be employed in a positive selection strategy, where the cells of interest are labeled and retained, or a negative selection ("untouched") approach, where non-target cells are labeled and depleted.[2]

Materials and Methods

A detailed protocol for the positive selection of B220+ cells from a mouse spleen is provided below. This protocol is designed to maximize both the purity and viability of the isolated B cell population.

Expected Results

The MACS technology provides a reliable method for obtaining a highly enriched population of B220+ B cells. The expected outcomes are summarized in the table below. It is important to note that actual results may vary depending on the starting cell population, reagent quality, and adherence to the protocol.

| Parameter | Expected Result | Notes |

| Purity | >95% | Purity of the isolated B220+ cell fraction as determined by flow cytometry.[2] |

| Recovery | Variable | Dependent on the initial frequency of B220+ cells in the starting population. |

| Viability | >95% | Cell viability as assessed by trypan blue exclusion or a viability dye in flow cytometry. |

Experimental Protocol: Isolation of B220+ Cells from Mouse Spleen

This protocol outlines the key steps for the positive selection of B220+ B cells from murine splenocytes.

I. Reagent and Buffer Preparation

-

MACS Buffer: Prepare a solution of phosphate-buffered saline (PBS) pH 7.2, supplemented with 0.5% Bovine Serum Albumin (BSA) and 2 mM EDTA.[3][4] Keep the buffer cold (2-8°C). Degas the buffer before use to prevent air bubbles from obstructing the column.

II. Preparation of a Single-Cell Suspension from Mouse Spleen

-

Aseptically harvest the spleen from a mouse and place it in a petri dish containing 10 mL of ice-cold MACS buffer.

-

Gently disrupt the spleen using the plunger of a syringe or by mashing it between two frosted glass slides to release the splenocytes.

-

Pass the cell suspension through a 70 µm nylon cell strainer into a 50 mL conical tube to remove clumps and debris.

-

Wash the strainer with an additional 10 mL of MACS buffer to maximize cell recovery.

-

Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

-

(Optional) If red blood cell lysis is required, resuspend the cell pellet in a suitable lysis buffer according to the manufacturer's instructions, followed by washing with MACS buffer.

-

Resuspend the final cell pellet in MACS buffer and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

III. Magnetic Labeling of B220+ Cells

-

Centrifuge the required number of cells (up to 10^7 total cells) at 300 x g for 10 minutes at 4°C and aspirate the supernatant completely.

-

Resuspend the cell pellet in 80 µL of cold MACS buffer per 10^7 total cells.

-

Add 20 µL of B220 MicroBeads (mouse) per 10^7 total cells.

-

Mix well by gentle pipetting and incubate for 15 minutes in the dark at 2-8°C.

-

Wash the cells by adding 1-2 mL of MACS buffer per 10^7 cells and centrifuge at 300 x g for 10 minutes at 4°C.

-

Aspirate the supernatant completely and resuspend the cell pellet in 500 µL of MACS buffer.

IV. Magnetic Separation

-

Place a MACS column in the magnetic field of a suitable MACS separator.

-

Prepare the column by rinsing it with 500 µL of MACS buffer.

-

Apply the cell suspension onto the prepared column.

-

Collect the unlabeled cells that pass through as the negative fraction.

-

Wash the column three times with 500 µL of MACS buffer. Collect the effluent and combine it with the negative fraction.

-

Remove the column from the separator and place it on a new collection tube.

-

Pipette 1 mL of MACS buffer onto the column.

-

Immediately flush out the magnetically labeled cells by firmly pushing the plunger into the column. This fraction contains the enriched B220+ cells.

V. Post-Isolation Analysis

-

To determine the purity of the isolated B220+ cells, a small aliquot of the positive fraction should be stained with a fluorescently labeled anti-B220 antibody (using a different fluorochrome than the MACS beads if they are fluorescent) and analyzed by flow cytometry.

-

Assess cell viability using a viability dye such as Propidium Iodide or 7-AAD in the flow cytometry analysis.

Workflow and Signaling Diagrams

Caption: Workflow for the isolation of B220+ B cells using MACS.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Purity | - Insufficient washing- Column overload- Presence of dead cells | - Increase the number of wash steps.- Do not exceed the recommended cell number for the column.- Remove dead cells prior to magnetic labeling using a dead cell removal kit. |

| Low Yield | - Inefficient magnetic labeling- Loss of cells during washing steps- Incomplete elution | - Ensure correct antibody and microbead concentrations and incubation times.- Be careful not to aspirate the cell pellet.- Apply firm and immediate pressure to the plunger during elution. |

| Low Viability | - Harsh sample preparation- Suboptimal buffer conditions | - Minimize mechanical stress during single-cell suspension preparation.- Ensure the buffer is kept cold and contains protein to support cell health. |

References

- 1. Quick and easy purification of murine untouched naive B cells or germinal center B cells by MACS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A MACS protocol for purification of untouched germinal center B cells from unimmunized or germinal center-induced mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for B220 Staining in Paraffin-Embedded Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

B220, also known as CD45R, is a protein tyrosine phosphatase and an isoform of CD45, predominantly expressed on the surface of B lymphocytes at all stages of differentiation, with the exception of plasma cells. It is also found on a subset of T cells and dendritic cells. Immunohistochemical (IHC) detection of B220 in formalin-fixed, paraffin-embedded (FFPE) tissue sections is a valuable tool for identifying and characterizing B-cell populations in normal and pathological tissues, particularly in the context of lymphoid neoplasms and immunology research. This document provides a detailed protocol and supporting information for successful B220 staining in FFPE tissues.

Data Presentation

Table 1: Recommended Reagents and Conditions for B220 Staining

| Parameter | Recommendation | Expected Outcome/Notes |

| Primary Antibody Clone | RA3-6B2 | A widely validated clone for IHC in paraffin-embedded tissue. |

| Primary Antibody Dilution | 1:100 - 1:500 | Optimal dilution should be determined by titration for each new antibody lot and tissue type. |

| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) are commonly used. |

| Incubation Time (Primary) | 1 hour at room temperature or overnight at 4°C | Overnight incubation may increase signal intensity. |

| Detection System | Polymer-based HRP or AP systems | These systems offer high sensitivity and low background. |

| Positive Control Tissue | Tonsil, Spleen, or Lymph Node | These tissues contain abundant B cells and serve as excellent positive controls.[1] |

| Negative Control | Isotype control antibody at the same concentration as the primary antibody | Essential for assessing non-specific staining. |

Table 2: Example of Antigen Retrieval Optimization

| Antigen Retrieval Buffer | Temperature and Time | Staining Intensity (Semi-quantitative score 0-4+) | Background Staining | Notes |

| Citrate Buffer (pH 6.0) | 95-100°C for 20 minutes | 3+ | Low | Good for many antibodies and tissues. |

| Tris-EDTA Buffer (pH 9.0) | 95-100°C for 20 minutes | 4+ | Low to moderate | May provide stronger signal for some epitopes but can sometimes increase background. |

| No Antigen Retrieval | N/A | 0-1+ | N/A | Generally results in weak to no staining due to epitope masking by formalin fixation. |

Experimental Protocols

Detailed Methodology for B220 Immunohistochemistry

1. Deparaffinization and Rehydration:

-

Place slides in a xylene bath twice for 5 minutes each to remove paraffin.

-

Transfer slides through a graded series of ethanol solutions:

-

100% ethanol, twice for 3 minutes each.

-

95% ethanol for 3 minutes.

-

70% ethanol for 3 minutes.

-

-

Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval:

-

Immerse slides in a staining dish filled with the chosen antigen retrieval solution (e.g., Citrate Buffer, pH 6.0).

-

Heat the solution with the slides to 95-100°C in a water bath, steamer, or pressure cooker for 20-30 minutes.

-

Allow the slides to cool in the buffer for at least 20 minutes at room temperature.

-

Rinse slides in wash buffer (e.g., PBS or TBS with 0.05% Tween-20) twice for 5 minutes each.

3. Peroxidase and Protein Blocking:

-

Incubate slides in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity.

-

Rinse slides with wash buffer twice for 5 minutes each.

-

Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature to minimize non-specific antibody binding.

4. Primary Antibody Incubation:

-

Dilute the anti-B220 primary antibody (e.g., clone RA3-6B2) to the optimized concentration in antibody diluent.

-

Drain the blocking solution from the slides and apply the diluted primary antibody.

-

Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

5. Detection:

-

Rinse slides with wash buffer three times for 5 minutes each.

-

Apply a biotin-free, polymer-based horseradish peroxidase (HRP) conjugated secondary antibody according to the manufacturer's instructions. These systems generally provide higher sensitivity and lower background compared to traditional avidin-biotin systems.

-

Incubate for 30-60 minutes at room temperature.

-

Rinse slides with wash buffer three times for 5 minutes each.

6. Chromogen and Counterstaining:

-

Prepare the chromogen solution (e.g., DAB) according to the manufacturer's protocol.

-

Apply the chromogen to the slides and incubate for 5-10 minutes, or until the desired brown color intensity is reached.

-

Rinse slides with distilled water to stop the reaction.

-

Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.

-

"Blue" the hematoxylin by rinsing in running tap water or a bluing agent.

7. Dehydration and Mounting:

-

Dehydrate the slides through a graded series of ethanol solutions (70%, 95%, 100%).

-

Clear the slides in xylene.

-

Apply a coverslip using a permanent mounting medium.

Mandatory Visualization

Caption: Experimental workflow for B220 immunohistochemical staining.

Caption: Conceptual B-cell receptor signaling pathway involving B220.

References

Application Note and Protocol: Immunofluorescence Staining of B220 on Frozen Cryosections

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the immunofluorescent staining of the B220 marker on frozen cryosections. B220, an isoform of CD45, is a widely used marker for B lymphocytes. This protocol is designed to guide researchers in achieving optimal and reproducible staining for the visualization and analysis of B-cell distribution in tissue samples.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the immunofluorescence protocol. It is important to note that optimal conditions may vary depending on the specific antibody, tissue type, and experimental setup. Researchers are encouraged to perform initial optimization experiments.

| Parameter | Recommended Value/Range | Notes |

| Primary Antibody Dilution | 1:50 - 1:500 | This is a general starting range. A specific anti-mouse B220 antibody has been noted to be effective at a 1:50 dilution.[1] Always consult the manufacturer's datasheet for the specific antibody clone being used. |

| Cryosection Thickness | 5 - 15 µm | The optimal thickness depends on the tissue type and the desired resolution. |

| Fixation Time (4% PFA) | 7 - 15 minutes | Over-fixation can mask the epitope, leading to weak or no signal. |

| Permeabilization (Triton X-100) | 0.1% - 0.5% in PBS for 10-30 minutes | This step is crucial for intracellular antigens but may not be necessary for surface markers like B220. Optimization is recommended.[2] |

| Blocking Time | 30 - 60 minutes | Blocking is essential to prevent non-specific antibody binding.[3][4] |

| Primary Antibody Incubation | 1-2 hours at RT or Overnight at 4°C | Overnight incubation at 4°C is often recommended to enhance specific signal.[3] |

| Secondary Antibody Incubation | 30 - 60 minutes at RT | Protect from light to avoid photobleaching of the fluorophore.[3][5] |

Experimental Protocol

This protocol outlines the key steps for successful B220 immunofluorescence staining on frozen cryosections.

I. Materials and Reagents

-

Phosphate-Buffered Saline (PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Superfrost Plus or other adhesive microscope slides

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5-10% Normal Goat Serum in PBS with 0.1% Triton X-100)

-

Primary Antibody: Anti-mouse B220/CD45R antibody (e.g., clone RA3-6B2)

-

Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Rat IgG)

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

II. Tissue Preparation and Sectioning

-

Tissue Freezing:

-

Immediately after dissection, snap-freeze fresh tissue in isopentane pre-chilled with liquid nitrogen.

-

Alternatively, embed the fresh tissue in OCT compound in a cryomold and freeze at -20 to -80°C.

-

-

Cryosectioning:

III. Immunofluorescence Staining Procedure

-

Rehydration and Fixation:

-

Permeabilization (Optional but Recommended):

-

For improved antibody penetration, incubate the sections in Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) for 10-30 minutes at room temperature.

-

Wash the slides twice with PBS for 5 minutes each.

-

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the primary anti-B220 antibody in Blocking Buffer to its optimal concentration.

-

Gently blot the excess blocking solution from the slides without letting the tissue dry out.

-

Apply the diluted primary antibody to the sections and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[3]

-

-

Washing:

-

Wash the slides three times with PBS for 10 minutes each to remove unbound primary antibody.[3]

-

-

Secondary Antibody Incubation:

-

Nuclear Counterstaining:

-

Wash the slides twice with PBS for 10 minutes each in the dark.[3]

-

If desired, incubate with a nuclear counterstain like DAPI diluted in PBS for 5-10 minutes.

-

-

Final Washes and Mounting:

-

Wash the slides twice more with PBS for 10 minutes each in the dark.

-

Carefully mount the slides with an antifade mounting medium and a coverslip.

-

Seal the edges of the coverslip with nail polish to prevent drying and movement.

-

-

Imaging:

-

Store the slides at 4°C in the dark until imaging.

-

Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for B220 immunofluorescence on frozen sections.

References

Application Notes and Protocols for Western Blot Detection of B220 Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

B220, also known as CD45R, is an isoform of the CD45 protein, a receptor-linked protein tyrosine phosphatase.[1][2] It is predominantly expressed on B cells at all stages of development, from pro-B to mature B cells, and also on subsets of T cells and NK cells.[2][3] With a molecular weight ranging from 180 to 240 kDa, B220 plays a crucial role in B-cell receptor (BCR) and T-cell receptor (TCR) signaling.[1][2][3] This protocol provides a detailed method for the detection of B220 protein in cell lysates using Western blotting.

B220 Signaling Pathway

B220 is a critical component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, B220 is thought to dephosphorylate inhibitory tyrosines on Src-family kinases, such as Lyn, leading to their activation. This initiates a downstream signaling cascade involving Syk, BTK, and PLCγ2, ultimately resulting in the activation of transcription factors that drive B-cell proliferation, differentiation, and antibody production.

Caption: A simplified diagram of the B220-mediated B-cell receptor signaling pathway.

Experimental Protocol

This protocol outlines the key steps for successful Western blot detection of B220.

1. Sample Preparation (Cell Lysate)

Given that B220 is a membrane protein, a lysis buffer that can effectively solubilize cellular membranes is crucial. RIPA (Radioimmunoprecipitation Assay) buffer is recommended for this purpose.[4][5]

RIPA Lysis Buffer Recipe:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% Sodium Deoxycholate

-

0.1% SDS

-

1 mM EDTA

-

Add fresh protease and phosphatase inhibitors just before use.

Procedure:

-

Wash cells with ice-cold PBS.

-

Aspirate PBS and add ice-cold RIPA buffer.

-

Scrape adherent cells and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE

-

Prepare protein samples by mixing the cell lysate with 4x Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

-

Load 20-40 µg of total protein per well onto a 7.5% polyacrylamide gel. The lower percentage gel is recommended to achieve good resolution for the high molecular weight B220 protein.

-

Include a pre-stained protein ladder to monitor migration and transfer efficiency.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

3. Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for large proteins like B220.

-

Perform the transfer at 100 V for 90-120 minutes in a cold room or on ice.

4. Immunodetection

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer. This can be done for 2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step (three times for 10 minutes each with TBST).

-

Detection: Use an Enhanced Chemiluminescence (ECL) substrate to detect the HRP signal. Expose the membrane to X-ray film or use a digital imaging system.

Quantitative Data Summary

| Parameter | Recommendation |

| Sample Loading | 20-40 µg of total protein lysate per well |

| Gel Percentage | 7.5% SDS-PAGE |

| Primary Antibody | Anti-B220/CD45R (Clone: RA3-6B2) |

| Primary Antibody Dilution | 1:1,000 - 1:2,000 |

| Incubation Time (Primary) | 2 hours at room temperature or overnight at 4°C |

| Secondary Antibody | HRP-conjugated Goat Anti-Rat IgG |

| Secondary Antibody Dilution | 1:5,000 - 1:10,000 |

| Incubation Time (Secondary) | 1 hour at room temperature |

| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |

| Wash Buffer | TBST (Tris-Buffered Saline with 0.1% Tween-20) |

| Detection Method | Enhanced Chemiluminescence (ECL) |

Western Blot Workflow

Caption: A flowchart illustrating the key steps in the Western blot protocol for B220 detection.

References

Using B220 as a selection marker in CRISPR-Cas9 screens

An Application Note on Utilizing B220 as a Selection Marker in CRISPR-Cas9 Screens

Introduction

CRISPR-Cas9 technology has become a powerful tool for large-scale functional genomics screening, enabling the identification of genes involved in a myriad of biological processes. A common strategy for these screens is to link a selectable phenotype to the genetic perturbation. Cell surface markers are particularly amenable to this approach, as they allow for the physical separation of cell populations with different levels of protein expression using Fluorescence-Activated Cell Sorting (FACS).

B220, also known as CD45R, is an isoform of the protein tyrosine phosphatase receptor type C (PTPRC) and is a hallmark surface marker of B lymphocytes. Its expression level is dynamically regulated during B cell development and activation. This makes B220 an excellent candidate for use as a selection marker in CRISPR-Cas9 screens designed to uncover the genetic regulators of B cell signaling, differentiation, and survival.

This application note provides a detailed protocol for conducting a CRISPR-Cas9 screen using B220 as a selection marker. The workflow covers the preparation of a single-guide RNA (sgRNA) library, transduction of B cells, FACS-based selection of B220-expressing populations, and downstream analysis to identify candidate genes.

Principle of the Method

The core principle of this method is to use a pooled CRISPR-Cas9 library to induce mutations across the genome in a population of B cells. Each cell receives a single sgRNA targeting a specific gene. The subsequent change in the surface expression of B220 is then used as a readout for the effect of the gene knockout.

Cells are stained with a fluorescently labeled anti-B220 antibody and sorted via FACS into populations with high and low B220 expression. By using next-generation sequencing (NGS) to determine the relative abundance of sgRNAs in each sorted population compared to an unsorted control, it is possible to identify genes whose disruption leads to an increase or decrease in B220 expression.

Experimental Workflow

The overall experimental workflow is depicted below. It involves the preparation of a lentiviral sgRNA library, isolation and transduction of Cas9-expressing B cells, selection based on B220 expression, and finally, identification of candidate genes through deep sequencing.

Detailed Experimental Protocol

This protocol is adapted from general principles of CRISPR screening in primary B cells.[1][2]

Materials and Reagents

-

Cas9-expressing B cells (e.g., isolated from R26-Cas9 knock-in mice)

-

Pooled lentiviral sgRNA library

-

Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells for lentivirus production

-

B cell stimulation reagents (e.g., anti-CD40 antibody, IL-4, IL-21)

-

Puromycin

-

Fluorophore-conjugated anti-mouse B220 (CD45R) antibody

-

FACS buffer (PBS with 2% FBS)

-

Genomic DNA extraction kit

-

PCR reagents for sgRNA amplification

-

Next-generation sequencing platform

Protocol Steps

-

Lentiviral sgRNA Library Production

-

Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids.

-

Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Concentrate the virus and determine the titer.

-

-

Primary B Cell Culture and Transduction

-

Isolate splenic B cells from Cas9-expressing mice. A common method involves negative selection to enrich for B cells.

-

Activate the B cells for 48 hours with anti-CD40 antibody and IL-4 to promote proliferation and transduction efficiency.[1]

-

Transduce the activated B cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.

-

One day after transduction, transfer the cells to a new culture system with feeder cells (e.g., irradiated 40LB cells) and IL-21 to support B cell survival and differentiation.[1]

-

Select for successfully transduced cells by adding puromycin to the culture medium.[1]

-

-

FACS-based Selection of B220 Populations

-

After a period of culture (e.g., 6 days) to allow for gene knockout and phenotypic changes, harvest the cells.[1]

-

Stain the cells with a fluorophore-conjugated anti-B220 antibody.

-

Using a FACS sorter, collect three populations:

-

The top 10-20% of B220-expressing cells (B220 High)

-

The bottom 10-20% of B220-expressing cells (B220 Low)

-

An unsorted sample of the total population as a reference control.

-

-

-

sgRNA Sequencing and Analysis

-

Extract genomic DNA from each of the three collected cell populations.

-

Amplify the integrated sgRNA sequences using PCR.

-

Submit the PCR products for next-generation sequencing.

-

Analyze the sequencing data to determine the frequency of each sgRNA in the B220 High and B220 Low populations relative to the unsorted control. Software packages like MAGeCK can be used for this analysis.

-

Logical Principle of Hit Identification

The identification of genes that regulate B220 expression is based on the enrichment or depletion of specific sgRNAs in the sorted cell populations.

Data Presentation and Interpretation

The primary output of a CRISPR screen is a list of genes that, when knocked out, result in a significant change in the selected phenotype. The data is typically presented in tables that include gene names, enrichment scores, and statistical values.